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Compound of Interest

Compound Name: 2-Amino-4-bromopyridine

Cat. No.: B018318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-bromopyridine, a key

building block in modern medicinal and agricultural chemistry. This document outlines its

physicochemical properties, detailed synthesis protocols, and significant applications, with a

focus on its role in the development of targeted therapeutics.

Physicochemical Properties
2-Amino-4-bromopyridine is a halogenated pyridine derivative that serves as a versatile

intermediate in organic synthesis. Its key physical and chemical properties are summarized

below.
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Property Value References

CAS Number 84249-14-9 [1]

Molecular Formula C₅H₅BrN₂ [1]

Molecular Weight 173.01 g/mol [1]

Appearance
White to off-white or light

yellow solid/crystalline powder
[2]

Melting Point 142-146 °C [2]

Boiling Point 268.2 ± 20.0 °C (Predicted) [2]

Solubility
Slightly soluble in Chloroform

and Methanol.
[2]

pKa 5.72 ± 0.11 (Predicted) [2]

LogP 1.82
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SMILES Nc1cc(Br)ccn1

Synthesis Protocols
Several synthetic routes to 2-Amino-4-bromopyridine have been developed. The following

sections provide detailed experimental protocols for two common and effective methods.

Synthesis from 4-Bromopyridine Hydrochloride
This multi-step synthesis involves esterification, amination, and subsequent Hofmann

degradation. It is a cost-effective method suitable for larger-scale production.[3]

Experimental Protocol:

Step 1: Esterification to 4-bromo-2-pyridinecarboxylic acid ethyl ester
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In a suitable reactor, suspend 4-bromopyridine hydrochloride in a solvent such as

dichloromethane.

Cool the mixture to a low temperature (e.g., -10°C).

Slowly add a solution of ethyl pyruvate and hydrogen peroxide in the presence of a ferrous

sulfate catalyst and sulfuric acid.

Maintain the temperature below 0°C during the addition.

After the addition is complete, allow the reaction to proceed for a specified time, monitoring

by TLC.

Work up the reaction by quenching with water, separating the organic layer, and

concentrating to yield the crude ester.

Step 2: Amination to 4-bromo-2-pyridinecarboxamide

The crude ethyl 4-bromopyridine-2-carboxylate is subjected to amination using a suitable

ammonia source.

This step typically involves reacting the ester with aqueous ammonia under controlled

temperature and pressure conditions.

Monitor the reaction for the disappearance of the starting ester.

Upon completion, the product is isolated by filtration or extraction.

Step 3: Hofmann Degradation to 2-Amino-4-bromopyridine

Prepare a solution of sodium hypobromite by adding bromine to a cooled solution of sodium

hydroxide in water.

Add the 4-bromo-2-pyridinecarboxamide from the previous step to the hypobromite solution

at a low temperature (e.g., -10°C).

Heat the reaction mixture (e.g., to 80°C) and hold for a period to complete the degradation.
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Cool the mixture and collect the precipitated crude product by filtration.

Purify the crude product by recrystallization from a suitable solvent like toluene to obtain

pure 2-Amino-4-bromopyridine.[3]

Synthesis from 2,4-Dibromopyridine-N-oxide
This two-step process involves an initial amination followed by a reduction of the N-oxide. This

method is reported to have a high overall yield.[4]

Experimental Protocol:

Step 1: Amination of 2,4-Dibromopyridine-N-oxide

In a sealed reaction vessel, combine 2,4-dibromopyridine-N-oxide with aqueous ammonia.

Heat the mixture under pressure at a temperature ranging from 60 to 110°C.

The reaction progress is monitored until the starting material is consumed.

After cooling, the intermediate product, 2-amino-4-bromopyridine-N-oxide, is isolated.

Step 2: Reduction to 2-Amino-4-bromopyridine

Suspend the 2-amino-4-bromopyridine-N-oxide in a solvent such as ethanol.

Add a reducing agent, such as iron powder, along with a catalytic amount of acid (e.g.,

hydrochloric acid).

Heat the reaction mixture to reflux (approximately 76-80°C) for several hours.

Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

Concentrate the filtrate and purify the residue to yield 2-Amino-4-bromopyridine. A patent

describing this method reports a yield of 80.5%.[4]
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Synthetic Routes to 2-Amino-4-bromopyridine

Spectroscopic Data
While a comprehensive, publicly available dataset is limited, some spectroscopic information

has been reported.

Mass Spectrometry (LC/MS): An electrospray positive ion mode mass spectrum shows

peaks at m/z 175 and 173, corresponding to [M+H]⁺, which is consistent with the presence

of a single bromine atom.[2]

¹H NMR: A patent reports the following ¹H NMR data (400 MHz, DMSO-d₆): δ 7.78-7.79 (d,

1H), 6.64-6.66 (dd, 2H, J=8), 6.20 (s, 2H). Note: The reported spectrum in the patent may

have inconsistencies in the description of the splitting patterns and integration for 2-Amino-
4-bromopyridine.

Applications in Drug Discovery and Development
2-Amino-4-bromopyridine is a valuable scaffold in medicinal chemistry due to the synthetic

versatility offered by its amino and bromo functional groups. These allow for a wide range of

chemical modifications, making it a key component in the synthesis of various biologically

active molecules.
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Kinase Inhibitors
The 2-aminopyridine moiety is a common feature in many kinase inhibitors. Derivatives of 2-
Amino-4-bromopyridine can be synthesized to target specific kinases involved in disease

signaling pathways. For example, 2-aminopyridine-based compounds have been investigated

as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine-

threonine kinase implicated in diabetes, cancer, and inflammation.

Neurodegenerative Diseases
This compound is also utilized in the synthesis of molecules aimed at treating

neurodegenerative disorders such as Alzheimer's disease. The development of selective

dopamine D₃ receptor agonists, which have potential therapeutic applications in these

conditions, can involve intermediates derived from brominated aminopyridines.

Antiviral Agents
The structural features of 2-Amino-4-bromopyridine make it a suitable starting material for the

synthesis of novel antiviral compounds. Its ability to participate in various coupling reactions

allows for the construction of complex heterocyclic systems with potential antiviral activity.

Experimental Workflow for Derivative Synthesis
A general workflow for the utilization of 2-Amino-4-bromopyridine in the synthesis of more

complex molecules, such as kinase inhibitors, often involves a cross-coupling reaction at the

bromine position followed by modification of the amino group.

2-Amino-4-bromopyridine Cross-Coupling Reaction
(e.g., Suzuki, Buchwald-Hartwig) Coupled Intermediate Amino Group Modification

(e.g., Acylation, Alkylation) Biologically Active Derivative Biological Screening

Click to download full resolution via product page

General Synthetic Workflow for Derivatives

Safety and Handling
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2-Amino-4-bromopyridine is classified as harmful if swallowed and causes serious eye

irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn when handling this compound. Work should be conducted in a

well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
2-Amino-4-bromopyridine (CAS 84249-14-9) is a fundamentally important building block for

the synthesis of a diverse range of chemical entities with significant biological activities. Its well-

defined physicochemical properties and established synthetic routes make it a readily

accessible and versatile tool for researchers in the pharmaceutical and agrochemical

industries. The ability to selectively functionalize both the amino and bromo positions provides

a powerful platform for the generation of novel compounds for drug discovery and development

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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